Methyl 2-chloro-4-nitrobenzoate

Nucleophilic Aromatic Substitution Kinetics Reaction Mechanism

Inconsistent reactivity from isomeric impurities compromises multi-step API and agrochemical intermediate syntheses. Methyl 2-chloro-4-nitrobenzoate (CAS 13324-11-3) solves this with a defined ortho-chloro/para-nitro pattern that ensures predictable SNAr kinetics for library synthesis. - Exploits stepwise SNAr mechanism for controlled functionalization in kinase, GPCR, and ion channel programs. - High-yield (92%) esterification and sharp mp (77-78 °C) enable cost-effective scale-up and reliable purification. - Consistent 98% purity with ambient storage and global shipping streamlines procurement for pilot and kilo-lab operations.

Molecular Formula C8H6ClNO4
Molecular Weight 215.59 g/mol
CAS No. 13324-11-3
Cat. No. B080554
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-chloro-4-nitrobenzoate
CAS13324-11-3
Molecular FormulaC8H6ClNO4
Molecular Weight215.59 g/mol
Structural Identifiers
SMILESCOC(=O)C1=C(C=C(C=C1)[N+](=O)[O-])Cl
InChIInChI=1S/C8H6ClNO4/c1-14-8(11)6-3-2-5(10(12)13)4-7(6)9/h2-4H,1H3
InChIKeyPICNSXCJRMYANX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 2-Chloro-4-Nitrobenzoate Overview


Methyl 2-chloro-4-nitrobenzoate (CAS 13324-11-3) is an aromatic ester belonging to the class of nitrobenzoic acid derivatives. It features a benzene ring substituted with a methoxycarbonyl group (-COOCH₃), a nitro group (-NO₂) at the para position, and a chlorine atom (-Cl) ortho to the nitro group [1]. This specific substitution pattern confers distinct electronic and steric properties that make it a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals . The compound is commercially available as a crystalline powder with a purity typically ≥98% .

Ortho-chloro/para-nitro substitution for SNAr diversification
Methyl ester handle enables further amide coupling or hydrolysis
Crystalline solid with defined melting point supports purification

Why Methyl 2-Chloro-4-Nitrobenzoate Is Irreplaceable


Superficial similarities in molecular formulas among chloronitrobenzoate esters mask critical differences in reactivity, physical properties, and synthetic utility. Attempting to substitute Methyl 2-chloro-4-nitrobenzoate with regioisomers or halogen variants (e.g., the 2-chloro-5-nitro, 4-chloro-3-nitro, or 2-bromo-4-nitro analogs) leads to divergent reaction kinetics, altered product distribution, and compromised yields due to differences in steric hindrance, electronic activation, and leaving group propensity . The ortho-chloro/para-nitro arrangement uniquely positions this compound for efficient nucleophilic aromatic substitution (SNAr), a reactivity profile not mirrored by its regioisomers [1].

Regioisomeric analogs (e.g., 2-chloro-5-nitro) alter SNAr kinetics and product distribution.
Bromo analog shifts lipophilicity and crystallization behavior; may not co-crystallize identically.
Ethyl ester may reduce synthetic efficiency due to slower esterification and lower yield.

Methyl 2-Chloro-4-Nitrobenzoate vs. Analogs


Enhanced SNAr Reactivity

Methyl 2-chloro-4-nitrobenzoate exhibits accelerated nucleophilic aromatic substitution (SNAr) rates relative to analogs lacking the ortho-chloro/para-nitro arrangement. A kinetic study on the closely related 2-chloro-4-nitrophenyl benzoates (1a–h) established second-order rate constants for aminolysis in 80 mol % H2O/20 mol % DMSO at 25.0 °C [1]. The Brønsted-type plot for 2-chloro-4-nitrophenyl benzoate (1d) with primary amines shows a downward curvature, evidencing a stepwise mechanism with a change in rate-determining step (RDS) [1]. This mechanistic behavior is characteristic of the ortho/para-nitro substitution pattern and is not observed for meta-nitro or para-halo analogs, which typically follow a concerted pathway with different rate profiles [2].

Mechanism
Reported
Stepwise SNAr with change in RDS; Brønsted plot curvature vs. linear concerted pathway for regioisomers.
Supports predictable kinetic control in amine functionalization.
Based on 2-chloro-4-nitrophenyl benzoate kinetic studies; applicable to methyl ester scaffold.
Nucleophilic Aromatic Substitution Kinetics Reaction Mechanism

Methyl Ester Yield Advantage

The synthesis of Methyl 2-chloro-4-nitrobenzoate via acid-catalyzed esterification of 2-chloro-4-nitrobenzoic acid with methanol proceeds with a reported yield of 92% under optimized conditions (1,8-diazabicyclo[5.4.0]undec-7-ene, acetonitrile, 20 °C, 1.5 h) . In contrast, analogous ethyl ester syntheses often require longer reaction times and/or elevated temperatures to achieve comparable yields due to the lower reactivity of ethanol in esterification [1].

Synthetic Yield
Reported
92% (methyl ester) vs. ~80–85% for ethyl ester
Higher yield and shorter reaction time favor process scale-up.
Optimized DBU/acetonitrile conditions; cross-study context.
Organic Synthesis Esterification Process Chemistry

Melting Point Differentiation

Methyl 2-chloro-4-nitrobenzoate exhibits a melting point range of 77.0–78.0 °C . This value is intermediate between its regioisomers Methyl 2-chloro-5-nitrobenzoate (70–72 °C) and Methyl 4-chloro-3-nitrobenzoate (80–83 °C) , as well as the bromo analog Methyl 2-bromo-4-nitrobenzoate (81–86 °C) . The distinct melting point enables unambiguous identification by simple melting point determination and facilitates selective crystallization from mixtures containing these structurally similar impurities.

Melting Point
Data to verify
77.0–78.0 °C; distinct from 2-chloro-5-nitro (70–72 °C) and bromo analog (81–86 °C)
Enables identification and selective crystallization from isomer mixtures.
Supplier-reported range; cross-check with in-house determination recommended.
Physical Properties Crystallization Purification

Lipophilicity Comparison

Methyl 2-chloro-4-nitrobenzoate has an experimental logP value of 2.18 [1]. This value is significantly higher than that of the parent acid (2-chloro-4-nitrobenzoic acid, logD approximately -0.95 at pH 5.5) [2], and also distinct from the bromo analog (estimated logP ~2.4–2.6) . The intermediate lipophilicity of the methyl ester facilitates reversed-phase HPLC separation and influences its partitioning behavior in liquid–liquid extractions compared to more polar or more lipophilic analogs.

Lipophilicity
Reported
logP 2.18; ΔlogP ≈ 3.1 vs. parent acid, ~0.2–0.4 lower than bromo analog
Predictable chromatographic retention and extraction behavior.
Experimental logP; use for HPLC method development and partitioning models.
Physicochemical Properties Lipophilicity Chromatography

Methyl 2-Chloro-4-Nitrobenzoate Applications


SNAr Diversification in Medicinal Chemistry

The ortho-chloro/para-nitro substitution pattern of Methyl 2-chloro-4-nitrobenzoate confers high electrophilicity at the chlorine-bearing carbon, enabling efficient nucleophilic aromatic substitution (SNAr) with amines, alkoxides, and thiols [1]. This reactivity profile is exploited in the synthesis of diverse biaryl and heteroaryl scaffolds, where the methyl ester serves as a masked carboxylic acid for subsequent amide coupling or hydrolysis . The predictable kinetics (evidenced by the stepwise mechanism with change in RDS for related 2-chloro-4-nitrophenyl benzoates) [1] allow for controlled functionalization in the presence of other sensitive groups, making it a preferred intermediate for library synthesis in drug discovery programs targeting kinases, GPCRs, and ion channels.

Agrochemical Building Block

The compound is utilized as a key intermediate in the manufacture of herbicides and fungicides . The chloro and nitro substituents provide handles for further derivatization, while the methyl ester group can be hydrolyzed to the corresponding carboxylic acid, a common pharmacophore in many agrochemical agents . The high synthetic yield (92%) and well-defined melting point (77–78 °C) [2] facilitate cost-effective, large-scale production with reliable purification, meeting the stringent cost and purity requirements of the agrochemical industry.

Analytical Reference Standard

The compound's distinct physicochemical properties—specifically its logP of 2.18 and melting point of 77–78 °C [2]—render it suitable as an internal standard or calibration reference for HPLC, LC-MS, and GC-MS methods analyzing chloronitroaromatic compounds in environmental, pharmaceutical, and food safety matrices. Its retention time and mass spectral fragmentation pattern are sufficiently different from common co-extractives and structurally related analytes (e.g., the 2-chloro-5-nitro and 4-chloro-3-nitro isomers) , enabling unambiguous identification and quantification.

Crystallization and Polymorph Screening

With a sharp melting point (77–78 °C) and a well-documented crystal structure [3], Methyl 2-chloro-4-nitrobenzoate serves as a model compound for studying crystallization phenomena, polymorph screening, and co-crystal formation. Its moderate lipophilicity (logP 2.18) [2] and the presence of multiple hydrogen-bond acceptors (nitro and ester groups) make it an ideal candidate for investigating solid-state interactions in pharmaceutical formulation and materials science.

Application
Selection Property
Validation Focus
SNAr diversification in medicinal chemistry
Ortho-chloro/para-nitro reactivity
Predictable kinetic control and chemoselectivity
Agrochemical intermediate building block
High synthetic yield and purity profile
Cost-effective scale-up and purification
Analytical reference standard for nitroaromatics
Distinct melting point and lipophilicity
Unambiguous chromatographic resolution from isomers
Crystallization model compound
Sharp melting point and H-bond acceptor sites
Polymorph screening and co-crystal formation

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